molecular formula C17H23NO5 B2396481 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide CAS No. 2034304-09-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide

货号: B2396481
CAS 编号: 2034304-09-9
分子量: 321.373
InChI 键: ZPIOJBNZBJOKGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide is a high-purity synthetic compound of significant interest in medicinal chemistry and life sciences research. This acetamide derivative features a 2,2-dimethyl-2,3-dihydrobenzofuran core, a structure motif found in various biologically active molecules , linked via an ether and acetamide chain to a hydroxytetrahydrofuranmethyl group. The presence of both benzofuran and tetrahydrofuran rings, along with polar hydroxy and amide functional groups, makes it a valuable intermediate for constructing more complex chemical entities. Its potential research applications include serving as a key scaffold in the synthesis of compound libraries for high-throughput screening, as a building block in the development of pharmaceutical candidates, and as a tool compound for studying structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-16(2)8-12-4-3-5-13(15(12)23-16)22-9-14(19)18-10-17(20)6-7-21-11-17/h3-5,20H,6-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIOJBNZBJOKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3(CCOC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a benzofuran moiety and a tetrahydrofuran derivative, which contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and relevant studies highlighting its activity.

Property Value
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
IUPAC Name2-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide
InChI KeyIJXLRYARTYFBNW-UHFFFAOYSA-N

Synthesis

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide typically involves multi-step reactions. Key steps include:

  • Formation of Benzofuran Moiety : The initial step involves the synthesis of the 2,2-dimethyl-2,3-dihydrobenzofuran core.
  • Introduction of Hydroxyacetimidamide Group : This step involves reacting the benzofuran with appropriate reagents to introduce the hydroxyacetimidamide group.
  • Purification and Characterization : The final product is purified using techniques such as chromatography and characterized by NMR and mass spectrometry.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and immune modulation.

The compound interacts with specific molecular targets, modulating various biochemical pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Case Studies and Research Findings

Comparative Biological Activities

Compound Activity IC50/EC50 Values
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamideIDO InhibitionTBD
Related Benzofuran DerivativeAntitumor ActivityTBD
Other Benzofuran CompoundsAntimicrobial ActivityMIC = 1000 µg/mL

相似化合物的比较

Comparison with Similar Acetamide Derivatives

Structural Analogues in the Evidence

Key structurally related compounds identified in the evidence include:

Compound Name Substituents Key Structural Differences Potential Applications
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide o-Tolyl group (methyl-substituted phenyl) Lacks the hydroxytetrahydrofuran moiety; aromatic substitution instead of cyclic ether Likely studied for crystallographic properties or as a synthetic intermediate
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N'-hydroxyacetimidamide Hydroxyacetimidamide group Imidamide (NH-OH) replaces acetamide; no tetrahydrofuran ring Potential chelating agent or intermediate in drug design
N-({(2R)-7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)acetamide Trifluoromethylphenyl group Fluorinated aromatic substituent; lacks ether-linked oxygen and hydroxytetrahydrofuran Possible CNS-targeting pharmaceutical due to CF₃ group
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide Complex peptide-like backbone Extended chiral backbone with multiple aromatic and hydroxyl groups Likely antimicrobial or antiviral agent

Key Comparative Analysis

Hydrogen Bonding and Solubility
  • The target compound’s (3-hydroxytetrahydrofuran-3-yl)methyl group provides two hydrogen bond donors (hydroxyl and NH) and three acceptors (ether oxygens, carbonyl oxygen), enhancing solubility in polar solvents. In contrast, the o-tolyl analog lacks hydroxyl groups, reducing polarity.
  • The hydroxyacetimidamide analog has stronger hydrogen-bonding capacity (NH-OH group) but may exhibit lower metabolic stability due to the reactive imidamide moiety.
Electronic Effects
  • The trifluoromethylphenyl analog benefits from the electron-withdrawing CF₃ group, which could stabilize the molecule against oxidation.

Research Findings and Data

Crystallographic Insights
  • The o-tolyl analog was resolved using SHELX software (noted for small-molecule refinement ), revealing a planar benzofuran core and intramolecular hydrogen bonding between the acetamide NH and ether oxygen. Similar methods could apply to the target compound.

常见问题

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis of this acetamide derivative typically involves multi-step reactions, including:

  • Condensation reactions to form the dihydrobenzofuran core, followed by functionalization of the oxygenated aromatic ring.
  • Amide coupling between the activated carboxylic acid derivative (e.g., acid chloride) and the hydroxytetrahydrofuran-methylamine moiety under anhydrous conditions .
  • Optimization of reaction parameters : Temperature control (e.g., 0–60°C), solvent selection (e.g., dichloromethane or THF), and catalysts like triethylamine to enhance yield (typically 60–80%) .
    Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., δ 1.4–1.6 ppm for dimethyl groups) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond angles or torsional conformations between experimental and computational models may arise due to:

  • Dynamic disorder in the dihydrobenzofuran or tetrahydrofuran rings.
  • Intermolecular hydrogen bonding affecting packing (e.g., between the amide carbonyl and hydroxyl groups).
    Methodological resolution :
    • Refine X-ray diffraction data using SHELXL for small-molecule crystallography, adjusting parameters for thermal motion and occupancy .
    • Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries. A deviation >0.05 Å in bond lengths warrants re-examination of refinement strategies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR identifies the dihydrobenzofuran protons (δ 6.7–7.2 ppm, aromatic), methyl groups (δ 1.4–1.6 ppm), and hydroxytetrahydrofuran signals (δ 3.5–4.2 ppm).
    • ¹³C NMR confirms the acetamide carbonyl (δ 170–175 ppm) and quaternary carbons in the dihydrobenzofuran ring .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies mitigate side reactions during functional group modifications?

When modifying the hydroxytetrahydrofuran or dihydrobenzofuran moieties:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during alkylation or oxidation steps.
  • Regioselective catalysis : Employ palladium-based catalysts for cross-coupling reactions at the benzofuran 7-position, minimizing undesired ring-opening .
  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) during reductions (e.g., NaBH₄) to prevent amide hydrolysis .

Basic: How to assess purity and stability under storage conditions?

  • Purity : Quantify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by tracking new HPLC peaks or shifts in NMR signals (e.g., amide proton degradation) .

Advanced: What computational approaches predict biological target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the acetamide and dihydrobenzofuran pharmacophores. Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET prediction : Tools like SwissADME evaluate logP (target: 2–4) and bioavailability, guiding lead optimization .

Basic: What solvent systems optimize recrystallization?

  • Binary mixtures : Ethyl acetate/hexane (3:1) or methanol/water (7:3) yield high-purity crystals. Slow cooling (2°C/min) minimizes solvent inclusion .
  • Crystal morphology : X-ray diffraction confirms monoclinic or orthorhombic systems, with hydrogen-bonded networks stabilizing the lattice .

Advanced: How to resolve conflicting bioactivity data across assays?

Discrepancies (e.g., IC₅₀ variations in enzyme inhibition) may stem from:

  • Assay conditions : Adjust buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) to mimic physiological environments.
  • Metabolic interference : Pre-incubate with liver microsomes (CYP450 enzymes) to identify false positives from prodrug activation .
    Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter systems) .

Basic: What safety protocols are advised for handling this compound?

  • Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays (LD₅₀ in rodents).
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/oral exposure .

Advanced: How to design SAR studies for analog development?

  • Core modifications : Replace the hydroxytetrahydrofuran with pyrrolidine or morpholine to probe steric effects.
  • Bioisosteric replacement : Substitute the dihydrobenzofuran oxygen with sulfur (dihydrobenzothiophene) to enhance lipophilicity.
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。